Cimicidanol 3-arabinoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimicidanol 3-arabinoside involves the extraction of triterpenoids from Cimicifuga foetida L. The compound is typically isolated using chromatographic techniques, followed by purification processes such as recrystallization. The reaction conditions often involve the use of organic solvents like chloroform and methanol .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in Cimicifuga foetida L. advancements in biotechnological methods, such as multi-enzymatic cascades, have been explored for the biosynthesis of arabinosides from sucrose and nucleobases .
Chemical Reactions Analysis
Types of Reactions
Cimicidanol 3-arabinoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups within the molecule.
Substitution: The arabinoside moiety can be substituted with other sugar analogs under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
Cimicidanol 3-arabinoside has a wide range of scientific research applications:
Chemistry: It is used in the study of triterpenoid synthesis and modification.
Biology: The compound is investigated for its role in cellular metabolism and its potential to activate AMPK.
Medicine: Research focuses on its potential therapeutic effects in diabetes and metabolic disorders.
Industry: The compound’s properties are explored for potential use in pharmaceuticals and nutraceuticals
Mechanism of Action
Cimicidanol 3-arabinoside exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This enzyme plays a crucial role in cellular energy homeostasis. By activating AMPK, this compound enhances glucose uptake and fatty acid oxidation, thereby improving metabolic functions. The molecular targets and pathways involved include the phosphorylation of key enzymes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cimigenol-3-O-alpha-L-arabinoside: Another triterpenoid isolated from Cimicifuga foetida L.
Cycloartenol Triterpenoids: These compounds share structural similarities with Cimicidanol 3-arabinoside and are also isolated from Cimicifuga species.
Uniqueness
This compound is unique due to its specific activation of AMPK, which is not commonly observed in other triterpenoids. This makes it a valuable compound for research in metabolic disorders and potential therapeutic applications .
Properties
IUPAC Name |
15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFXJMIKJNNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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